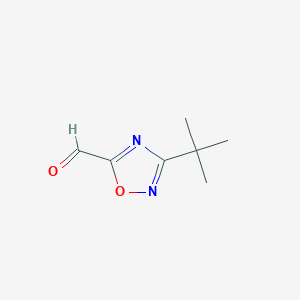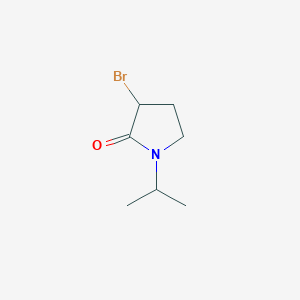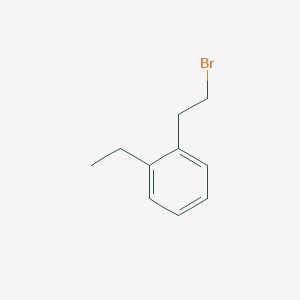
1-(2-Bromoethyl)-2-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2-ethylbenzene is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) . It is used as a building block in organic synthesis and the polymer industry .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride .Molecular Structure Analysis
The molecular structure of this compound can be represented as C8H9Br . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it has been reported that the reaction with allyl benzene gave 64% yield of 1,2-dibromo-3-phenylpropane .Physical and Chemical Properties Analysis
This compound is a liquid with a characteristic odor . It has a melting point of -56 °C and a boiling point range of 220 - 221 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis :
- N-halosulfonamides, including derivatives of 1-(2-Bromoethyl)-2-ethylbenzene, serve as efficient catalysts for synthesizing various chemical compounds. For instance, they have been used in the solvent-free synthesis of triazines and 2H-indazolo[2,1-b]phthalazine-triones, demonstrating their versatility in organic synthesis (Ghorbani‐Vaghei et al., 2015); (Ghorbani‐Vaghei et al., 2011).
- They also facilitate the synthesis of quinolines under aqueous and solvent-free conditions, showcasing the adaptability of these reagents in different environmental settings (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Analytical Chemistry Applications :
- In the field of analytical chemistry, derivatives of this compound are utilized in nuclear magnetic resonance (NMR) spectroscopy. For example, a study demonstrated its use in identifying structures and determining product composition through NMR, enhancing understanding in undergraduate chemistry education (Isaac-Lam, 2014).
Catalytic Research :
- Research on catalysis often includes the study of 1-methyl-2-ethylbenzene, a close relative of this compound. Studies have explored its conversion over different catalysts, providing insights into reaction mechanisms and the influence of catalyst properties (Nishi & Moffat, 1989).
Pyrolysis and Decomposition Studies :
- The thermal decomposition and pyrolysis of ethylbenzene derivatives, including bromoethylbenzene, have been studied using techniques like shock wave studies and UV absorption spectroscopy. These studies contribute to a deeper understanding of reaction kinetics and molecular behavior under extreme conditions (Mueller-Markgraf & Troe, 1988).
Electrochemical Applications :
- The electrochemical properties of this compound derivatives have been explored for potential applications in electrosynthesis. For example, the electrochemical reductions of these compounds have been studied, offering insights into their reactivity and potential uses in electrochemical reactions (Du & Peters, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPULMQCZXNPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
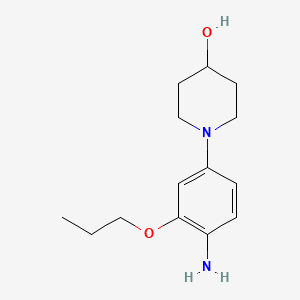
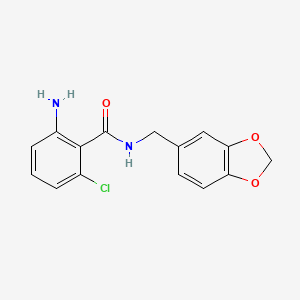
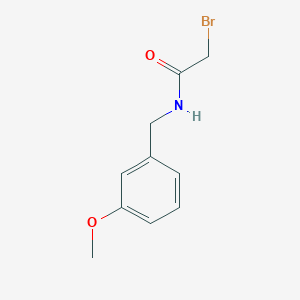
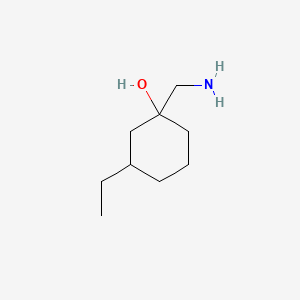
![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)
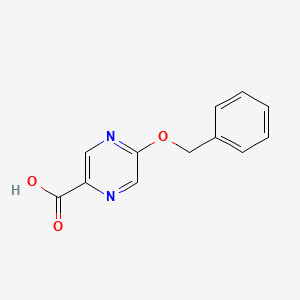
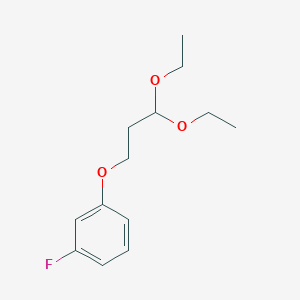
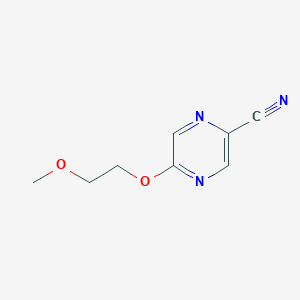

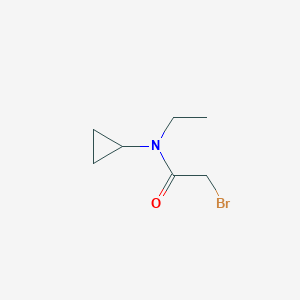

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
